1-(Cyclopentylmethyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Pharmaceutical Research

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Synthetic Chemistry

Piperazine derivatives are often used in synthetic chemistry due to their chemical reactivity, which facilitates their insertion into molecules . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

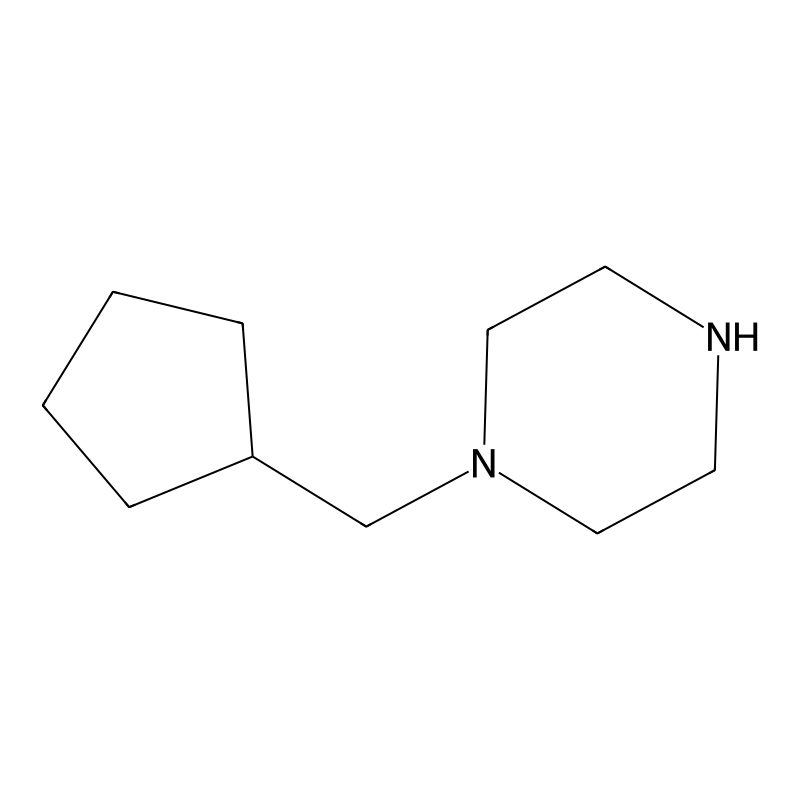

1-(Cyclopentylmethyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a cyclopentylmethyl group. The molecular formula for this compound is C10H22N2, and it exists as a dihydrochloride salt with the formula C10H22Cl2N2. The piperazine core consists of a six-membered ring containing two nitrogen atoms positioned opposite each other, which is a common feature in many biologically active compounds. This compound has garnered interest due to its potential pharmaceutical applications and biological activities.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of piperazine N-oxides.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, producing secondary amines.

- Substitution: Nucleophilic substitution reactions are possible, allowing for the introduction of various functional groups onto the piperazine ring.

These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .

Piperazine derivatives, including 1-(cyclopentylmethyl)piperazine, exhibit a range of biological activities. Research indicates that such compounds may possess:

- Antidepressant Effects: Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

- Antipsychotic Properties: Similar compounds have been utilized in treating schizophrenia and other psychiatric conditions due to their ability to modulate dopaminergic pathways.

- Antimicrobial Activity: There is evidence that certain piperazine derivatives exhibit antibacterial properties, making them candidates for developing new antimicrobial agents .

The synthesis of 1-(cyclopentylmethyl)piperazine typically involves several steps:

- Cyclization Reactions: The synthesis often starts with the cyclization of 1,2-diamine derivatives with sulfonium salts. A common method includes reacting (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

- Deprotection Steps: After forming protected piperazines, deprotection is necessary to yield the final product.

- Purification: Techniques such as recrystallization and chromatography are employed to achieve high-purity compounds suitable for research and application .

1-(Cyclopentylmethyl)piperazine has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting neurological and psychiatric disorders.

- Chemical Research: The compound serves as a valuable intermediate in synthesizing other biologically active molecules.

- Agricultural Chemistry: Investigations into its efficacy as an agrochemical are ongoing, particularly concerning pest control agents .

Studies on the interactions of 1-(cyclopentylmethyl)piperazine with biological targets are crucial for understanding its pharmacological potential. Research has indicated that this compound may interact with various receptors and enzymes involved in neurotransmission and metabolic pathways. Detailed interaction studies are needed to elucidate these mechanisms further and assess the compound's therapeutic potential.

Several compounds share structural similarities with 1-(cyclopentylmethyl)piperazine but differ in their substituents or pharmacological profiles:

| Compound Name | Structure Type | Notable Uses |

|---|---|---|

| Trimetazidine | Piperazine derivative | Treatment of angina pectoris |

| Ranolazine | Piperazine derivative | Management of chronic angina |

| Aripiprazole | Antipsychotic | Treatment of schizophrenia and bipolar disorder |

Uniqueness

The uniqueness of 1-(cyclopentylmethyl)piperazine lies in its specific cyclopentylmethyl substitution, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural characteristic could lead to unique interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .